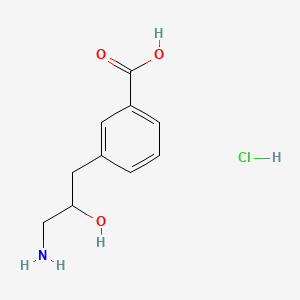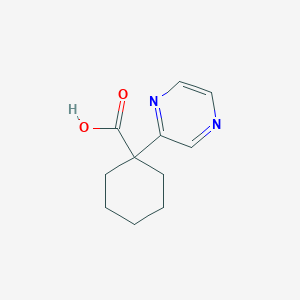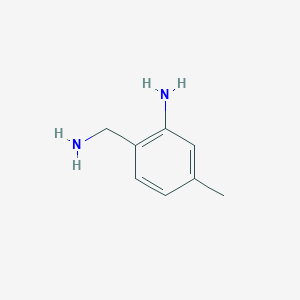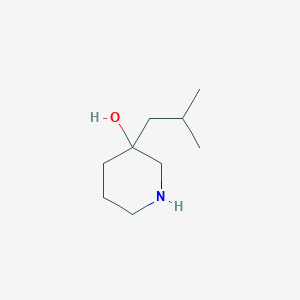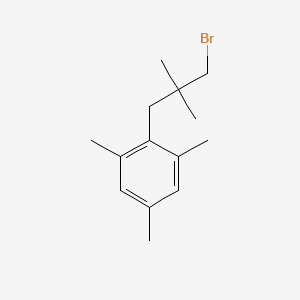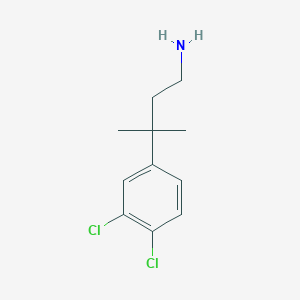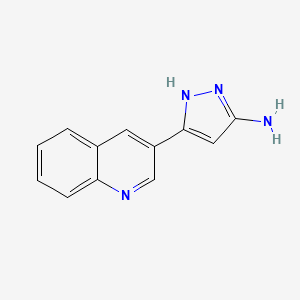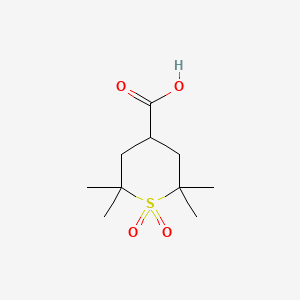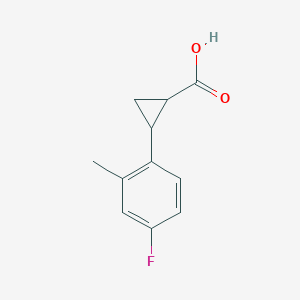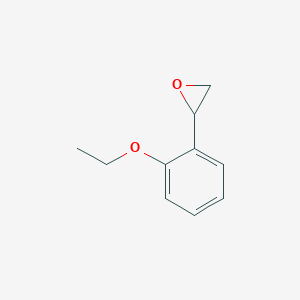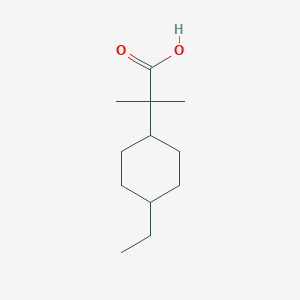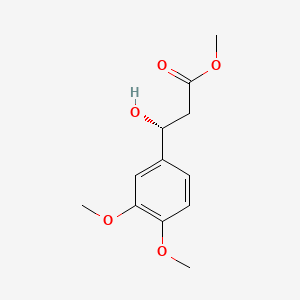
Methyl (R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a hydroxypropanoate backbone and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is methyl (3R)-3-(3,4-dimethoxyphenyl)-3-oxopropanoate.
Reduction: The major product is methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: The major products depend on the substituents introduced, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes
Wirkmechanismus
The mechanism of action of methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: This compound has hydroxyl groups instead of methoxy groups on the phenyl ring.
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-oxopropanoate: This compound has a ketone group instead of a hydroxy group on the propanoate backbone.
Uniqueness
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both methoxy groups and a hydroxy group, which confer distinct chemical properties and reactivity. These functional groups allow for a wide range of chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C12H16O5 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9,13H,7H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
SHFROUGGNHDEIJ-SECBINFHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)OC)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


